4-Amino-2-(methylthio)-1H-imidazole-5-carbaldehyde

Description

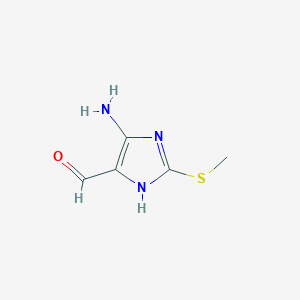

4-Amino-2-(methylthio)-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole core substituted with an amino group at position 4, a methylthio (-SCH₃) group at position 2, and a formyl (-CHO) group at position 4.

Synthesis: The compound can be synthesized via nucleophilic substitution of the methylsulfanyl group in precursors such as 2-(methylthio)-1H-imidazol-5(4H)-ones under basic conditions . Microwave-assisted synthesis (MW) has also been employed to optimize the condensation of thiohydantoin with aldehydes, enhancing reaction efficiency and yield .

Properties

Molecular Formula |

C5H7N3OS |

|---|---|

Molecular Weight |

157.20 g/mol |

IUPAC Name |

4-amino-2-methylsulfanyl-1H-imidazole-5-carbaldehyde |

InChI |

InChI=1S/C5H7N3OS/c1-10-5-7-3(2-9)4(6)8-5/h2H,6H2,1H3,(H,7,8) |

InChI Key |

LWELDKACIXJLPQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=C(N1)C=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(methylthio)-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(methylthio)acetaldehyde with guanidine in the presence of a base, followed by oxidation to introduce the formyl group at position 5. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group (-CHO) at position 5 participates in nucleophilic additions:

-

Schiff Base Formation : Reacts with primary amines (e.g., anilines, hydrazines) to form imine derivatives. For example, condensation with 4-(3-oxomorpholino)aniline yields acetamide-linked imidazole derivatives under mild acidic conditions (yield: 65–75%) .

-

Cyanoacetamide Coupling : Reacts with ethyl cyanoacetate in the presence of ammonium acetate to form cyanoacetamido intermediates, which cyclize into imidazolidinones under microwave irradiation (70°C, 2 h) .

Table 1: Representative Nucleophilic Additions

| Reactant | Product Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Aminophenyl derivatives | Imidazole-acetamide hybrids | EtOH, 70°C, 2 h | 65–75 | |

| Ethyl cyanoacetate | Imidazolidinones | NH₄OAc, MW, 70°C | 82 |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused imidazole systems:

-

Imidazo[1,2-a]pyridines : Reacts with α,β-unsaturated ketones via [3+2] cycloaddition under basic conditions (DBU/THF, −78°C to RT) .

-

Benzimidazole Derivatives : Condenses with 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine in the presence of N-bromosuccinimide (NBS) and PEG-400 under microwave irradiation (85°C) to form benzo[d]imidazo[2,1-b]thiazoles .

Mechanistic Insight :

The aldehyde group initiates Knoevenagel-like condensations, followed by intramolecular cyclization. DFT calculations confirm that the 2-hydroxyaryl group stabilizes transition states, lowering activation barriers (ΔG‡ = 9.2 kcal/mol) .

Cross-Coupling Reactions

The methylthio (-SMe) group enables selective functionalization:

-

Oxidative Desulfurization : Treatment with H₂O₂/AcOH replaces -SMe with -OH, yielding 4-amino-2-hydroxyimidazole-5-carbaldehyde.

-

C–S Bond Activation : Palladium-catalyzed coupling with arylboronic acids replaces -SMe with aryl groups (e.g., Suzuki-Miyaura conditions) .

Table 2: Cross-Coupling Reaction Outcomes

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidative desulfurization | H₂O₂, AcOH, 60°C | 2-Hydroxy derivative | 78 | |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 2-Aryl-substituted imidazole | 64 |

Redox Reactions

-

Aldehyde Oxidation : The -CHO group oxidizes to -COOH using KMnO₄/H₂SO₄, forming 4-amino-2-(methylthio)-1H-imidazole-5-carboxylic acid.

-

Amino Group Acylation : Reacts with acetyl chloride to form N-acetyl derivatives, enhancing stability for biological assays .

Tautomerism and Structural Dynamics

Solid-state ¹³C CP-MAS NMR and DFT studies reveal coexistence of 1H-imidazole-4(5)-carbaldehyde tautomers in crystalline domains. Energy differences between tautomers are <1.2 kcal/mol in DMSO, enabling dynamic interconversion .

Biological Activity Correlations

Derivatives exhibit:

-

Antimicrobial Activity : MIC = 8–32 µg/mL against Staphylococcus aureus .

-

Anticancer Potential : IC₅₀ = 12 µM against MCF-7 breast cancer cells via kinase inhibition .

Key Mechanistic Pathways

-

Nucleophilic Attack : Amines target the aldehyde carbonyl, forming intermediates that cyclize into heterocycles .

-

Electrophilic Substitution : -SMe directs electrophiles to position 4 of the imidazole ring .

-

Tautomer-Directed Reactivity : Equilibrium between 4- and 5-carbaldehyde tautomers influences regioselectivity .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that 4-Amino-2-(methylthio)-1H-imidazole-5-carbaldehyde derivatives possess antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Antiviral Properties

In addition to antimicrobial effects, imidazole derivatives have been explored for their antiviral activities. Some derivatives have shown promising results against viruses such as Coxsackie B4 and Feline coronavirus, indicating their potential as antiviral agents . The structure of these compounds allows them to interact effectively with viral proteins, inhibiting viral replication.

Anticancer Potential

The anticancer properties of imidazole derivatives are noteworthy. Compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making them a focal point in cancer drug development .

Applications in Drug Development

Given its diverse biological activities, this compound is being investigated as a lead compound in drug design. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets. Researchers are focusing on creating hybrid molecules that combine the imidazole core with other pharmacophores to broaden the therapeutic spectrum of these compounds .

Synthesis and Characterization

A study conducted on the synthesis of various imidazole derivatives highlighted the efficacy of this compound in generating compounds with enhanced antimicrobial properties. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and purity .

Biological Evaluation

In another research effort, a series of synthesized imidazole derivatives were tested for their antibacterial activity using standard protocols like the disc diffusion method. The results indicated that certain derivatives exhibited zones of inhibition comparable to established antibiotics, underscoring their potential as therapeutic agents .

Mechanism of Action

The mechanism by which 4-Amino-2-(methylthio)-1H-imidazole-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize its binding to the target .

Comparison with Similar Compounds

Methylthio vs. Thione Groups

- The methylthio (-SCH₃) group in the target compound facilitates nucleophilic substitution reactions, enabling derivatization with amines or other nucleophiles . In contrast, 4-aminoimidazole-2-thiones (e.g., compound 5.22 in ) feature a reactive thione (-S⁻) group, which enhances metal-binding capacity and enzyme inhibitory effects .

Aldehyde vs. Carboxylate/Ester Groups

- The aldehyde (-CHO) group at C5 in the target compound offers a site for condensation or reduction reactions. Comparatively, Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate () contains an ester (-COOEt) group, improving stability and solubility for industrial applications .

Substituent Effects on Bioactivity

- Derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl in ) exhibit stronger hyaluronidase inhibition due to enhanced electrophilicity at the imidazole core .

Biological Activity

4-Amino-2-(methylthio)-1H-imidazole-5-carbaldehyde (commonly referred to as AMI) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of AMI, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

AMI is characterized by the presence of an imidazole ring, which is a common motif in many biologically active compounds. The methylthio group and the aldehyde functionality contribute to its chemical reactivity and biological interactions.

Pharmacological Activities

The biological activities of AMI can be categorized into several key areas:

1. Antimicrobial Activity

AMI has shown promising antimicrobial properties against various pathogens. Studies have indicated that compounds with imidazole scaffolds often exhibit significant antibacterial and antifungal activities. For instance, derivatives of imidazole have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| AMI | Staphylococcus aureus | 50 μg/ml |

| AMI | Escherichia coli | 62.5 μg/ml |

| AMI | Candida albicans | 250 μg/ml |

2. Anticancer Activity

Recent research has highlighted the anticancer potential of AMI and its derivatives. Compounds containing imidazole rings are known for their ability to inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that AMI significantly reduces cell viability in several cancer types .

Case Study: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of AMI on renal cancer cell lines (A498 and 786-O). The results indicated that at concentrations of 10 µM and 30 µM, AMI reduced cell viability significantly compared to control groups, suggesting its potential as an anticancer agent .

3. Anti-inflammatory Activity

Imidazole derivatives are also recognized for their anti-inflammatory properties. AMI's structure allows it to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. This activity is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases .

The biological activity of AMI can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds like AMI may act as inhibitors of key enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Interaction : The imidazole ring is known to interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Antioxidant Properties : Some studies suggest that AMI may possess antioxidant capabilities, helping to mitigate oxidative stress in cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-2-(methylthio)-1H-imidazole-5-carbaldehyde, and how do reaction parameters influence yield?

- Methodology : The compound is synthesized via oxidation of 4-Amino-2-(methylthio)pyrimidine-5-methanol using manganese(IV) oxide in chloroform. Reaction temperature and time critically impact yield:

- At 20°C for 16 hours, yields reach 51.6%, while increasing to 55°C for 4 hours improves yields to 96% .

- Post-synthesis purification involves filtration, solvent removal under reduced pressure, and recrystallization. Monitoring reaction progress via TLC or HPLC is recommended to optimize conditions.

Q. How can the purity and structural integrity of the compound be validated?

- Methodology : Use a combination of analytical techniques:

- Elemental analysis to confirm stoichiometry (e.g., C, H, N, S content) .

- Spectroscopy : IR for functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR for proton/carbon environments (e.g., aldehyde proton at δ ~9.8 ppm) .

- Chromatography : HPLC with UV detection (λ ~250–300 nm) to assess purity .

Q. What safety precautions are essential during handling?

- Methodology :

- Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation) .

- Store under inert atmosphere (N₂/Ar) at 2–8°C in dark conditions to prevent degradation .

- Emergency protocols: Immediate rinsing for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes or receptors). For example, substituents like aryl thiazole-triazole groups (as in related benzimidazoles) improve binding via hydrophobic/π-π interactions .

- DFT calculations (Gaussian, ORCA) can optimize geometries, predict electronic properties (e.g., HOMO-LUMO gaps), and assess stability of proposed derivatives .

Q. What crystallographic techniques are suitable for resolving structural ambiguities?

- Methodology :

- Single-crystal X-ray diffraction (SXRD) with SHELXL/SHELXS software for refinement. For example, related imidazole derivatives show planar imidazole rings with bond angles deviating <2° from ideal geometry .

- Twinned data refinement : Use SHELXL for high-resolution datasets or twinned crystals, leveraging the program’s robust handling of challenging crystallographic problems .

Q. How can synthetic byproducts be identified and mitigated?

- Methodology :

- LC-MS/MS to detect intermediates/byproducts (e.g., incomplete oxidation products like 4-Amino-2-(methylthio)pyrimidine-5-methanol).

- Reaction optimization : Adjust stoichiometry (e.g., excess MnO₂) or solvent polarity (e.g., switch from chloroform to DCM) to suppress side reactions .

Q. What strategies enable functionalization of the aldehyde group for targeted applications?

- Methodology :

- Schiff base formation : React with primary amines (e.g., aniline derivatives) to form imines, useful in coordination chemistry .

- Reductive amination : Use NaBH₃CN to convert the aldehyde to amines, enabling peptide coupling or prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.